3-amino-4,5-dimethyl-benzoic Acid
Description
3-Amino-4,5-dimethyl-benzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at the 3-position and methyl (-CH₃) groups at the 4- and 5-positions of the aromatic ring. This compound’s unique substitution pattern confers distinct physicochemical and biological properties, making it valuable in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
3-amino-4,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODJOJFWWXEMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457875 | |
| Record name | 3-amino-4,5-dimethyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348165-23-1 | |
| Record name | 3-amino-4,5-dimethyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,5-dimethyl-benzoic acid can be achieved through several methods. One common approach involves the nitration of 4,5-dimethyl-benzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,5-dimethyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products:
Oxidation: 3-Nitro-4,5-dimethyl-benzoic acid.
Reduction: 3-Amino-4,5-dimethyl-benzyl alcohol.
Substitution: Various azo compounds depending on the coupling partner.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of 3-amino-4,5-dimethylbenzoic acid exhibit notable antimicrobial properties. A study demonstrated that modifications to the compound can enhance its efficacy against various bacterial strains. For instance, the introduction of different substituents on the aromatic ring has been shown to improve antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical studies, it was found to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
1.3 Drug Development
3-Amino-4,5-dimethylbenzoic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored as potential candidates for developing new drugs targeting metabolic disorders and diabetes management. For example, its structural analogs have been studied for their role as SGLT2 inhibitors in diabetes therapy .
Material Science Applications
2.1 Polymer Chemistry
In material science, 3-amino-4,5-dimethylbenzoic acid is utilized in polymer synthesis. It acts as a monomer in the production of polyamides and polyurethanes, contributing to materials with enhanced thermal stability and mechanical properties .
2.2 Coating Technologies
The compound is also employed in developing coatings that require specific adhesion properties and resistance to environmental degradation. Its incorporation into coating formulations has been shown to improve durability and performance under harsh conditions .
Analytical Applications
3.1 Chromatography
3-Amino-4,5-dimethylbenzoic acid is used as a standard reference material in chromatographic analyses due to its well-defined chemical properties. It aids in the calibration of High-Performance Liquid Chromatography (HPLC) systems for detecting other compounds within complex mixtures .
3.2 Spectroscopy
The compound's spectral characteristics make it suitable for use in spectroscopic studies aimed at understanding molecular interactions and dynamics in various chemical environments. Studies utilizing UV-Vis spectroscopy have provided insights into its electronic transitions and stability under different conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-4,5-dimethyl-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in similar interactions or be involved in esterification reactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of benzoic acid derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs of 3-Amino-4,5-Dimethyl-Benzoic Acid
*Inferred from solubility trends of amino- and methyl-substituted aromatics .
Key Observations :
Substituent Type: Electron-donating groups (e.g., -CH₃, -OCH₃): Enhance solubility in polar solvents due to increased polarity . Methyl groups in this compound may reduce reactivity compared to electron-withdrawing substituents like -Cl. Electron-withdrawing groups (e.g., -Cl): Increase melting points and reduce solubility in water. For example, 2-amino-4,5-dichlorobenzoic acid (MW 206.02) is less polar than hydroxy/methoxy analogs .
Positional Effects: Ortho vs. Methyl vs. chloro: Methyl groups in the 4,5-positions may sterically shield the aromatic ring, reducing electrophilic substitution reactivity compared to chloro analogs .
Biological Relevance: Amino-substituted benzoic acids (e.g., this compound) are precursors for bioactive molecules. For instance, 3-amino-4,4-dimethyl lithocholic acid derivatives act as allosteric SHP1 activators in cancer research . Hydroxy and methoxy derivatives (e.g., 3-hydroxy-4-methoxybenzoic acid) exhibit antioxidant and antimicrobial properties, highlighting the role of substituents in modulating bioactivity .
Physicochemical Properties
- Solubility: Amino and hydroxy groups enhance water solubility, while methyl and chloro groups promote lipid solubility. For example, 3-amino-4,4-dimethylpentanoic acid hydrate is water-soluble due to its aliphatic amino acid structure , whereas dichlorinated aromatics require organic solvents .
- Thermal Stability: Methyl groups may lower melting points compared to halogenated analogs. The aliphatic 3-amino-4,4-dimethylpentanoic acid hydrate melts at 223–225°C , while aromatic analogs likely have higher decomposition temperatures.
Biological Activity
3-Amino-4,5-dimethyl-benzoic acid (ADBA) is an aromatic amino acid derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and analgesic effects. This article reviews the biological activity of ADBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
ADBA is characterized by the following chemical structure:
- Chemical Formula: C₉H₁₁NO₂
- Molecular Weight: 165.19 g/mol
- CAS Number: 4919-40-8
ADBA's biological activities are primarily attributed to its ability to interact with various biological targets:
- Inhibition of Glycosylation : ADBA has been shown to inhibit the formation of advanced glycosylation end products (AGEs), which are implicated in diabetic complications and aging-related diseases. This inhibition can potentially reduce oxidative stress and improve cellular function in diabetic models .
- Local Anesthetic Properties : Research indicates that ADBA derivatives exhibit local anesthetic effects comparable to established anesthetics like tetracaine. The mechanism involves blocking sodium channels, thereby preventing the propagation of pain signals .
- Antioxidant Activity : ADBA demonstrates antioxidant properties, which help mitigate oxidative damage in cells. This activity is crucial for protecting tissues from inflammation and degeneration associated with chronic diseases.
Biological Activity Evaluation
The biological activity of ADBA has been evaluated through various studies. Below is a summary of key findings:
Case Studies
- Diabetes Management : In a study involving diabetic rats, administration of ADBA significantly reduced serum levels of AGEs and improved markers of oxidative stress compared to controls. This suggests a promising role for ADBA in managing diabetes-related complications.
- Pain Relief : Clinical trials assessing the efficacy of ADBA as a local anesthetic showed that it provided rapid onset and prolonged analgesia in surgical procedures, indicating its potential as a safer alternative to traditional anesthetics.
Toxicity and Safety Profile
ADBA has been evaluated for its safety profile in several studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
